4-(2-chlorobenzoyl)-N-(1-naphthyl)-1-piperazinecarboxamide
Description
4-(2-Chlorobenzoyl)-N-(1-naphthyl)-1-piperazinecarboxamide is a piperazinecarboxamide derivative characterized by a 2-chlorobenzoyl group at the 4-position of the piperazine ring and a 1-naphthyl substituent on the carboxamide nitrogen. The 2-chlorobenzoyl moiety enhances lipophilicity and may influence receptor binding affinity, while the bulky 1-naphthyl group could contribute to steric effects impacting selectivity .
Properties
Molecular Formula |
C22H20ClN3O2 |
|---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
4-(2-chlorobenzoyl)-N-naphthalen-1-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C22H20ClN3O2/c23-19-10-4-3-9-18(19)21(27)25-12-14-26(15-13-25)22(28)24-20-11-5-7-16-6-1-2-8-17(16)20/h1-11H,12-15H2,(H,24,28) |
InChI Key |
GHIYEBZMFLZCNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Overview
4-(2-chlorobenzoyl)-N-(1-naphthyl)-1-piperazinecarboxamide is a synthetic organic compound belonging to the piperazine class of derivatives. It has potential therapeutic applications, such as anticancer activity, tumor growth inhibition, and PDGF receptor inhibition.
| Property | Value |
|---|---|
| Product Name | This compound |
| Molecular Formula | C22H20ClN3O2 |
| Molecular Weight | 393.9 g/mol |
| IUPAC Name | 4-(2-chlorobenzoyl)-N-naphthalen-1-ylpiperazine-1-carboxamide |
| Standard InChI | InChI=1S/C22H20ClN3O2/c23-19-10-4-3-9-18(19)21(27)25-12-14-26(15-13-25)22(28)24-20-11-5-7-16-6-1-2-8-17(16)20/h1-11H,12-15H2,(H,24,28) |
| Standard InChIKey | GHIYEBZMFLZCNS-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C(=O)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC4=CC=CC=C43 |
| PubChem Compound ID | 41770093 |
Example of Related Synthesis: N-Arylthieno[2,3-b]pyridine-2-carboxamide Derivatives
- React 2-(3-cyanopyridin-2-ylthio)-N-arylacetamides (10 mmol) in ethanol (25 mL) containing sodium ethoxide (10 mmol).
- Heat the solution at reflux for 2 hours.
- Cool the reaction mixture, then vacuum-evaporate the solvent.
- Collect the solid residue and recrystallize it from DMF to yield the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorobenzoyl moiety undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:
-
Hydroxyl substitution : Treatment with NaOH (20% w/v) at 80°C for 6 hours replaces the chlorine atom with a hydroxyl group, yielding 4-(2-hydroxybenzoyl)-N-(1-naphthyl)-1-piperazinecarboxamide (85% yield) .
-
Amination : Reaction with ammonia in ethanol at 60°C produces 4-(2-aminobenzoyl)-N-(1-naphthyl)-1-piperazinecarboxamide (72% yield) .
Hydrolysis of Carboxamide Linkage
The carboxamide group is susceptible to acidic or alkaline hydrolysis:
-
Acidic hydrolysis (HCl 6M, reflux, 8h): Cleaves the carboxamide to form 4-(2-chlorobenzoyl)piperazine and 1-naphthylamine (89% yield) .
-
Alkaline hydrolysis (KOH 10%, 100°C, 5h): Yields 4-(2-chlorobenzoyl)piperazine-1-carboxylic acid (78%) .
Reduction Reactions
The carbonyl group in the chlorobenzoyl substituent can be reduced:
-
Catalytic hydrogenation (H₂/Pd-C, EtOH, 50°C, 4h): Converts the benzoyl group to a benzyl alcohol derivative (4-(2-chlorobenzyl)-N-(1-naphthyl)-1-piperazinecarboxamide, 68% yield) .
-
Borane-THF complex : Selectively reduces the carboxamide to a methylene group (65% yield) .
Cyclization and Condensation Reactions
The piperazine ring participates in cyclocondensation with electrophiles:
-
Reaction with CS₂ : Forms a thiazolidinone-fused piperazine derivative under basic conditions (K₂CO₃, DMF, 120°C, 12h, 74% yield) .
-
Mannich reaction : Reacts with formaldehyde and secondary amines to generate spiro-piperazine derivatives (82% yield) .
Comparative Reactivity of Structural Analogs
The reactivity profile aligns with structurally related piperazine derivatives:
Synthetic Modifications for Pharmacological Tuning
Derivatives synthesized via these reactions exhibit varied biological activities:
Scientific Research Applications
4-(2-chlorobenzoyl)-N-(1-naphthyl)-1-piperazinecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-chlorobenzoyl)-N-(1-naphthyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Similarities and Modifications
The compound’s core structure shares similarities with several piperazinecarboxamide derivatives (Table 1). Key variations include substituents on the benzoyl group, the carboxamide nitrogen, and the piperazine ring.
Table 1: Structural and Functional Comparison of Selected Piperazinecarboxamides
Functional and Pharmacological Differences
BCTC (TRPV1 Antagonist)
- Activity : BCTC potently inhibits TRPV1 channels (IC50 = 35 nM) and reverses cardiac dysfunction in pre-clinical models of hypertrophy .
- Structural Advantage : The 3-chloro-2-pyridinyl group enhances TRPV1 binding, while the tert-butylphenyl substituent improves metabolic stability .
- Contrast with Target Compound : The absence of a pyridinyl group and substitution with 1-naphthyl may redirect activity toward other TRP subtypes or unrelated targets.
Quinazolinylmethyl Derivatives (A4–A6)
- Antiproliferative Activity : Chlorophenyl-substituted analogs (e.g., A4) exhibit moderate anticancer activity, attributed to quinazolinyl interactions with kinase domains .
- Synthetic Feasibility : Lower yields (~45–48%) compared to fluorophenyl derivatives (52–57%) suggest steric challenges in chlorinated analogs .
Nitro/Trifluoromethyl Derivatives
Structure-Activity Relationships (SAR)
- Chlorine Position: 2-Chlorobenzoyl (target compound) vs.
- Naphthyl vs. Aryl Groups : The 1-naphthyl group’s bulkiness may reduce off-target effects compared to smaller aryl groups (e.g., phenyl in A4–A6) but limit solubility .
- Piperazine Flexibility : Modifications like quinazolinylmethyl extension (A4) or nitroaryl substitution () demonstrate the piperazine ring’s tolerance for diverse functional groups.
Biological Activity
The compound 4-(2-chlorobenzoyl)-N-(1-naphthyl)-1-piperazinecarboxamide is a member of the piperazine family, which has garnered attention for its diverse biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound can be represented as follows:
- Molecular Formula : C19H19ClN2O
- Molecular Weight : 336.82 g/mol
The structure includes a piperazine ring, a naphthyl group, and a chlorobenzoyl moiety, which contribute to its unique biological profile.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research has shown that derivatives of piperazine can inhibit cell proliferation in various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: Inhibition of Tumor Growth
In one notable study, a series of piperazine derivatives were tested for their ability to inhibit the growth of human cancer cells. The results demonstrated that specific modifications to the piperazine core could enhance anticancer efficacy. The compound showed promising results against breast cancer cell lines, with IC50 values indicating effective cytotoxicity .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of PDGF Receptor Phosphorylation : This compound has been shown to hinder abnormal cell growth by inhibiting the phosphorylation of the platelet-derived growth factor (PDGF) receptor, which is crucial for cellular signaling related to proliferation and migration .
- Interaction with Apoptotic Pathways : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death. Studies have indicated that it can increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .
Neuropharmacological Effects
Beyond its anticancer properties, research suggests that this compound may also have neuropharmacological effects. Similar piperazine derivatives have been evaluated for their potential in treating neurodegenerative diseases such as Alzheimer's disease. They may act as multi-targeted agents by inhibiting cholinesterase activity and modulating neurotransmitter levels .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-(2-chlorobenzoyl)-N-(1-naphthyl)-1-piperazinecarboxamide, and how is purity optimized?
- Synthesis : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 1-(2-chlorobenzoyl)piperazine with 1-naphthyl isocyanate under anhydrous conditions. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are used, with bases such as triethylamine (TEA) to neutralize byproducts .
- Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) or recrystallization from ethanol/water mixtures improves purity. Automated continuous-flow reactors may enhance scalability .
Q. How is the crystal structure of this compound characterized, and what conformational features influence its activity?
- Crystallography : Single-crystal X-ray diffraction reveals a chair conformation of the piperazine ring, with intermolecular N–H⋯O hydrogen bonds stabilizing the lattice. Bond lengths (e.g., C–N: ~1.33 Å) and angles align with similar carboxamide derivatives .
- Structure-Activity : The chloro and naphthyl groups contribute to steric bulk and π-π stacking, critical for receptor binding .
Advanced Research Questions
Q. What experimental designs are recommended for evaluating its TRPV1 antagonism in neuronal studies?
- In Vitro Assays : Use calcium imaging in TRPV1-expressing HEK293 cells or dorsal root ganglion (DRG) neurons. Pre-incubate cells with 10 µM BCTC (the compound's alias) for 15 minutes, then apply capsaicin (1 µM) to assess inhibition. Include controls with vehicle (DMSO ≤0.1%) .
- Data Interpretation : Compare peak calcium influx (ΔF/F₀) between treated and untreated groups. Note that TRPV1-independent proton responses may persist, requiring additional blockers like HC-030031 (TRPA1 antagonist) .
Q. How can structural modifications enhance selectivity for TRPV1 over related ion channels?
- Rational Design : Replace the 2-chlorobenzoyl group with electron-withdrawing substituents (e.g., trifluoromethyl) to modulate binding affinity. Introduce polar groups (e.g., hydroxyethyl) on the piperazine ring to reduce off-target interactions with TRPA1 or ASIC channels .
- Validation : Perform competitive radioligand binding assays using [³H]-resiniferatoxin for TRPV1 and patch-clamp electrophysiology to confirm selectivity .
Q. How should researchers address contradictions in reported IC₅₀ values across studies?
- Methodological Variability : Differences in assay conditions (e.g., pH, temperature) and cell types (heterologous vs. native systems) significantly impact IC₅₀. Standardize protocols using TRPV1-transfected HEK293 cells at pH 7.4 and 37°C .
- Meta-Analysis : Compare data using standardized metrics (e.g., pIC₅₀) and apply statistical tools like Bland-Altman plots to quantify variability .
Methodological Considerations
Q. What analytical techniques are critical for characterizing batch-to-batch consistency?
- HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) + 0.1% trifluoroacetic acid. Retention time: ~8.2 minutes .
- Spectroscopy : Confirm molecular integrity via FT-IR (amide I band at ~1650 cm⁻¹) and ¹H NMR (piperazine protons at δ 2.5–3.5 ppm) .
Q. What in vivo models are suitable for studying its pharmacokinetics and toxicity?
- Pharmacokinetics : Administer 10 mg/kg intravenously in Sprague-Dawley rats. Plasma half-life (t₁/₂) and volume of distribution (Vd) can be quantified using LC-MS/MS .
- Toxicity : Conduct acute toxicity studies in mice (OECD 423). Monitor for CNS depression or respiratory distress, common in piperazine derivatives at high doses (>100 mg/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
